Product packaging for 5-Isopropoxypyridine-3-carboxaldehyde(Cat. No.:CAS No. 852476-59-6)

5-Isopropoxypyridine-3-carboxaldehyde

Cat. No.: B6354702
CAS No.: 852476-59-6
M. Wt: 165.19 g/mol
InChI Key: JXQFLRXWLPVZIF-UHFFFAOYSA-N
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Description

5-Isopropoxypyridine-3-carboxaldehyde is a high-purity chemical building block designed for research and development applications, particularly in medicinal and organic chemistry. As a pyridine carboxaldehyde derivative, this compound is a valuable precursor for synthesizing a wide range of complex heterocyclic scaffolds via multi-component reactions, including the Strecker synthesis and post-cyclization modifications . Its molecular structure, featuring an aldehyde group and an isopropoxy substituent, makes it a versatile intermediate for constructing compounds with potential pharmacological activity. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses and is not suitable for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B6354702 5-Isopropoxypyridine-3-carboxaldehyde CAS No. 852476-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yloxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQFLRXWLPVZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Isopropoxypyridine 3 Carboxaldehyde

Retrosynthetic Analysis of the 5-Isopropoxypyridine-3-carboxaldehyde Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. fiveable.meicj-e.org This process involves breaking bonds and converting functional groups to identify potential synthetic pathways. fiveable.meijciar.com For this compound, the primary disconnections involve the carbon-carbon bond of the aldehyde group and the carbon-oxygen bond of the isopropoxy ether.

Two principal retrosynthetic routes emerge:

Route A: Formylation of a Pre-existing 5-Isopropoxypyridine. This approach prioritizes the early introduction of the isopropoxy group. The key step is the formylation of a 5-isopropoxypyridine intermediate.

Route B: Nucleophilic Aromatic Substitution on a Pyridine-3-carboxaldehyde Derivative. This strategy involves the late-stage introduction of the isopropoxy moiety via a nucleophilic aromatic substitution (SNAr) reaction on a pyridine (B92270) ring already bearing the aldehyde group or a precursor.

Formylation Strategies for Pyridine-3-carboxaldehydes

The introduction of a formyl (-CHO) group at the 3-position of a pyridine ring is a crucial step in many synthetic pathways. Several methods are available for this transformation.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org This forms a chloroiminium ion, also known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.orgchemistrysteps.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyridine ring, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this reaction would be performed on a 3-isopropoxypyridine (B1609856) substrate. The electron-donating nature of the isopropoxy group at the 5-position would activate the pyridine ring towards electrophilic substitution, directing the formylation to the C-3 position.

Table 1: Key Reagents in the Vilsmeier-Haack Reaction

ReagentRole
N,N-Dimethylformamide (DMF)Formylating agent precursor
Phosphorus oxychloride (POCl₃)Activating agent for DMF
Pyridine precursorSubstrate for formylation

Organometallic strategies provide a powerful alternative for the formylation of pyridines. A common approach is the lithiation of a pyridine derivative followed by quenching with a formylating agent. commonorganicchemistry.com This method often involves halogen-metal exchange or directed ortho-metalation.

In the context of synthesizing this compound, a 3-halo-5-isopropoxypyridine could undergo lithium-halogen exchange with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting 3-lithiated pyridine species is then trapped with an electrophilic formylating agent like DMF to afford the target aldehyde after aqueous workup. commonorganicchemistry.commdpi.com The choice of solvent and temperature is critical to avoid side reactions.

Another reliable method for the synthesis of pyridine-3-carboxaldehydes is the oxidation of the corresponding pyridine-3-carbinol (a hydroxymethylpyridine). This approach is advantageous when the corresponding alcohol is readily accessible.

For the synthesis of this compound, the precursor would be (5-isopropoxypyridin-3-yl)methanol. Various oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The selection of the oxidant depends on the substrate's sensitivity and the desired reaction conditions.

Table 2: Common Oxidizing Agents for the Conversion of Alcohols to Aldehydes

Oxidizing AgentTypical Reaction Conditions
Manganese Dioxide (MnO₂)Heterogeneous, neutral conditions
Pyridinium Chlorochromate (PCC)Mild, anhydrous conditions
Swern Oxidation (Oxalyl chloride, DMSO, triethylamine)Low temperature, mild conditions

Introduction of the Isopropoxy Moiety at the 5-Position

The incorporation of the isopropoxy group at the 5-position of the pyridine ring is a key transformation in the synthesis of the target molecule.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for introducing nucleophiles onto an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. libretexts.orgpressbooks.pub

In the synthesis of this compound, an SNAr reaction can be employed by reacting a 5-halopyridine-3-carboxaldehyde (e.g., 5-chloro- or 5-fluoropyridine-3-carboxaldehyde) with sodium or potassium isopropoxide. The electron-withdrawing aldehyde group at the 3-position activates the pyridine ring for nucleophilic attack at the 5-position. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the halide leaving group to yield the desired this compound. pressbooks.pub The reactivity of the leaving group generally follows the order F > Cl > Br > I in SNAr reactions. nih.gov

Transition-Metal-Catalyzed Alkoxylation Reactions

The introduction of an isopropoxy group onto a pyridine ring at the 5-position is effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods are indispensable for forming carbon-oxygen (C-O) bonds, particularly with aryl or heteroaryl halides. Key strategies include the Ullmann condensation and the Buchwald-Hartwig etherification, which utilize copper and palladium catalysts, respectively.

A plausible and common precursor for this synthesis is a 5-halopyridine-3-carboxaldehyde, such as 5-bromo- or 5-chloropyridine-3-carboxaldehyde. The reaction involves coupling this halide with isopropanol (B130326) in the presence of a suitable base and a metal catalyst complex.

Ullmann Condensation: The traditional Ullmann reaction involves the use of copper catalysts to facilitate the coupling of an aryl halide with an alcohol. wikipedia.org While early methods required harsh conditions with stoichiometric amounts of copper powder at high temperatures (often over 200°C) in polar aprotic solvents like DMF or nitrobenzene, modern protocols have significantly improved the reaction's scope and mildness. wikipedia.orgnih.gov The use of copper(I) salts, such as CuI, in combination with ligands like phenanthroline or N,N'-disubstituted oxalic acid bishydrazides, allows the reaction to proceed at lower temperatures with catalytic amounts of copper. wikipedia.orgnih.gov For the synthesis of this compound, 5-bromopyridine-3-carboxaldehyde would be reacted with sodium isopropoxide (formed in situ from isopropanol and a strong base like sodium hydride or cesium carbonate) in the presence of a CuI/ligand system.

Buchwald-Hartwig Etherification: As an alternative to copper catalysis, the palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a specialized phosphine (B1218219) ligand. wuxiapptec.com Sterically hindered and electron-rich ligands, such as Xantphos or Josiphos-type ligands, are often crucial for achieving high yields. The reaction is performed in the presence of a non-nucleophilic base, with sodium or potassium tert-butoxide being common choices. wuxiapptec.com The aldehyde functionality on the pyridine ring must be compatible with the reaction conditions or be protected during the synthesis.

The table below summarizes representative conditions for transition-metal-catalyzed C-O coupling reactions applicable to the synthesis of aryl ethers from aryl halides, illustrating the variety of catalysts and conditions employed for similar transformations.

Table 1: Examples of Transition-Metal-Catalyzed Aryl Ether Synthesis Conditions

Aryl Halide Alcohol/Phenol Catalyst/Ligand Base Solvent Temp. (°C) Yield (%) Ref.
4-Chloronitrobenzene Phenol Copper KOH - >210 - wikipedia.org
4-Iodotoluene Pyrazole CuI / L-proline K₂CO₃ DMSO 90 85-95 nih.gov
Aryl Bromides N-Heterocycles CuI / Acylhydrazine Cs₂CO₃ Dioxane 110 72-98 nih.gov
Aryl Halides Primary Amines Pd₂(dba)₃ / BINAP NaOtBu Toluene 70-100 - wikipedia.org
2,6-Dihalopyridines Aminothiophenes Pd(OAc)₂ / Xantphos Cs₂CO₃ Dioxane 100 - researchgate.net
Aryl Bromides/Chlorides Primary/Secondary Amines Pd(OAc)₂ / Josiphos K₃PO₄ Toluene 100 81-98 wuxiapptec.com

Convergent and Divergent Synthetic Routes to this compound

The construction of a multi-substituted molecule like this compound can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages to form the target compound. chemrxiv.org For this compound, a convergent approach could involve two main pathways:

Late-stage formylation: Synthesizing 3-bromo-5-isopropoxypyridine (B1278402) first. This could be achieved via the alkoxylation of 3,5-dibromopyridine (B18299). The bromo-isopropoxy-pyridine intermediate would then undergo a metal-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group.

Late-stage coupling: Preparing a 5-isopropoxypyridine-3-boronic acid or ester and coupling it with a protected 3-bromo-5-formylpyridine derivative via a Suzuki coupling reaction. This strategy allows for the careful construction and purification of complex fragments before the key coupling step.

A divergent synthesis , in contrast, begins with a central core molecule that is sequentially modified to generate a library of related compounds. wikipedia.org This approach is highly valuable for creating analogues for structure-activity relationship studies. A divergent synthesis of this compound could start from a common precursor like 3,5-dibromopyridine or 5-bromo-3-methylpyridine.

Starting from 3,5-dibromopyridine, one bromine atom could be selectively converted into an isopropoxy group via a nucleophilic aromatic substitution or a transition-metal-catalyzed reaction. The remaining bromine atom then serves as a handle for introducing the aldehyde functionality, for instance, through lithiation and formylation or by a formylation-equivalent coupling reaction.

Alternatively, starting from 5-bromo-3-methylpyridine, the methyl group could be oxidized to the carboxaldehyde, followed by the alkoxylation of the 5-bromo position. This allows for diversification at the final step, where various alcohols could be introduced to generate a series of 5-alkoxy-pyridine-3-carboxaldehydes. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. rasayanjournal.co.in Key considerations include the use of catalytic methods, avoidance of hazardous solvents, and maximization of atom economy. acs.org

Modern synthetic chemistry emphasizes the reduction or elimination of volatile and hazardous organic solvents. citedrive.com For the synthesis of this compound, several green approaches can be envisioned.

Solvent-Free Reactions: The alkoxylation step could potentially be performed under solvent-free or neat conditions, where the reactants themselves act as the solvent medium. researchgate.net Such reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times and improve energy efficiency compared to conventional heating. nih.govacs.org For example, multicomponent reactions to build pyridine rings are often performed under solvent-free conditions. researchgate.net

Catalytic Methods: The use of transition-metal catalysts (as discussed in section 2.3.2) is inherently a green chemistry principle, as it allows reactions to proceed with high efficiency using only small, recyclable amounts of the metal complex, thereby reducing waste compared to stoichiometric reagents. researchgate.net Furthermore, developing heterogeneous catalysts, such as metal nanoparticles supported on materials like carbon or zeolites, can simplify product purification and catalyst recycling, further enhancing the green credentials of the synthesis. mdpi.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com An ideal reaction has 100% atom economy.

The atom economy of a potential synthesis for this compound via an Ullmann-type reaction can be calculated as follows:

Reaction: 5-Bromopyridine-3-carboxaldehyde + Sodium Isopropoxide → this compound + Sodium Bromide

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org

Table 2: Atom Economy Calculation for the Synthesis of this compound

Compound Formula Role Molecular Weight (g/mol)
5-Bromopyridine-3-carboxaldehyde C₆H₄BrNO Reactant 186.01
Sodium Isopropoxide C₃H₇NaO Reactant 82.09
Total Reactant Mass 268.10
This compound C₉H₁₁NO₂ Desired Product 165.19
Sodium Bromide NaBr By-product 102.89

Calculation: Atom Economy (%) = (165.19 / 268.10) x 100 = 61.6%

This calculation demonstrates that while the chemical yield might be high, a significant portion of the reactant atoms (38.4%) ends up in the sodium bromide by-product. Green chemistry seeks to improve this by designing reactions with higher atom economy, such as addition or rearrangement reactions, where all reactant atoms are incorporated into the final product. jocpr.com Maximizing reaction efficiency also involves optimizing reaction conditions to achieve high chemical yield and selectivity, thus minimizing waste from side products and unreacted starting materials.

Advanced Spectroscopic and Structural Elucidation of 5 Isopropoxypyridine 3 Carboxaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete picture of the atomic connectivity can be assembled.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 5-Isopropoxypyridine-3-carboxaldehyde is expected to show distinct signals for the aldehydic proton, the three aromatic protons on the pyridine (B92270) ring, and the protons of the isopropoxy group.

The aldehydic proton (H-7) is anticipated to appear as a singlet at the most downfield position, typically in the range of 9.9-10.2 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring (H-2, H-4, and H-6) will exhibit chemical shifts influenced by the electron-withdrawing nitrogen atom and aldehyde group, and the electron-donating isopropoxy group. H-2 and H-6, being adjacent to the ring nitrogen, are expected at lower fields than H-4. The isopropoxy group will present as a septet for the methine proton (H-8) and a doublet for the six equivalent methyl protons (H-9).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent at 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-7 (-CHO)~10.0Singlet-
H-2~8.8Doublet~2.0
H-6~8.4Doublet~2.5
H-4~7.8Triplet (dd)~2.0, ~2.5
H-8 (-CH(CH₃)₂)~4.7Septet~6.0
H-9 (-CH(CH₃)₂)~1.4Doublet~6.0

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would contain nine distinct signals. The aldehydic carbon (C-7) is expected at a highly deshielded position, typically above 190 ppm. The pyridine ring carbons will appear in the aromatic region (110-160 ppm), with C-5 being the most shielded due to the direct attachment of the oxygen atom from the isopropoxy group. The carbons of the isopropoxy group (C-8 and C-9) will be found in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent at 101 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7 (CHO)~191.5
C-5~158.0
C-2~153.0
C-6~140.0
C-3~132.0
C-4~122.0
C-8 (-CH(CH₃)₂)~71.0
C-9 (-CH(CH₃)₂)~22.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-2 with H-4, and H-4 with H-6). A strong correlation would also be observed between the methine (H-8) and methyl (H-9) protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would link each proton signal (except the aldehydic proton) to its corresponding carbon signal, confirming the assignments made in the 1D spectra (e.g., H-2 to C-2, H-8 to C-8, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule. Key expected correlations include:

The aldehydic proton (H-7) to C-3 and C-4.

The pyridine proton H-4 to C-2, C-3, C-5, and C-6.

The isopropoxy methine proton (H-8) to C-5 and the methyl carbons (C-9).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum would be expected to show a correlation between the isopropoxy methine proton (H-8) and the pyridine ring proton at C-4 and C-6, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Elucidation

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. For this compound (C₉H₁₁NO₂), the exact mass of the neutral molecule is 165.07898 Da. In a typical ESI-HRMS experiment, the protonated molecule [M+H]⁺ would be observed.

Table 3: Calculated Exact Mass for this compound

Ion Formula Calculated Exact Mass (m/z)
[M]C₉H₁₁NO₂165.07898
[M+H]⁺C₉H₁₂NO₂⁺166.08626
[M+Na]⁺C₉H₁₁NNaO₂⁺188.06819

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern, providing further structural confirmation. Likely fragmentation pathways would involve the loss of neutral fragments such as propene (42 Da) from the isopropoxy group, the loss of the entire isopropoxy group, or the loss of carbon monoxide (28 Da) from the aldehyde functionality.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other key absorptions would include C-O stretching from the ether linkage around 1250 cm⁻¹, aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range, and various C-H stretching and bending modes.

Raman spectroscopy would also detect these vibrations, but with different relative intensities. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H Stretch (Aromatic)Pyridine Ring~3050-3100Strong
C-H Stretch (Aliphatic)Isopropoxy Group~2850-2980Strong
C-H Stretch (Aldehyde)Aldehyde~2720, ~2820Medium
C=O StretchAldehyde~1705 (Very Strong)Medium
C=C, C=N StretchPyridine Ring~1400-1600 (Multiple Bands)Strong
C-O-C Stretch (Asymmetric)Ether~1250 (Strong)Weak
C-H BendAliphatic/Aromatic~1350-1470Medium

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the pyridine ring and the conformation of the isopropoxy group relative to the ring.

Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds (if any), π-π stacking between pyridine rings, or van der Waals forces. These interactions govern the supramolecular architecture and the physical properties of the material in its crystalline form.

As of the latest literature search, a single-crystal X-ray structure for this compound has not been deposited in major crystallographic databases. Obtaining such data would require the successful growth of a single crystal of sufficient quality for diffraction analysis.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if applicable to chiral derivatives)

As of the current body of scientific literature, there are no specific studies reporting the synthesis or chiroptical analysis of chiral derivatives of this compound. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as Electronic Circular Dichroism (ECD).

For chiroptical analysis to be applicable, a chiral center would need to be introduced into the molecule, leading to enantiomeric pairs. The determination of the absolute configuration of such hypothetical chiral derivatives would then theoretically be possible using ECD. This technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chiral center.

In a typical application, the experimental ECD spectrum of a new chiral derivative would be compared with the computationally predicted spectra for its possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration (e.g., R or S).

While this methodology is well-established for a wide range of chiral compounds, including other pyridine derivatives, the absence of research focused on chiral derivatives of this compound means that no experimental or theoretical ECD data are available. Consequently, a detailed discussion of its chiroptical properties, including data tables of Cotton effects, is not possible at this time.

Further research into the asymmetric synthesis of chiral derivatives of this compound would be required before chiroptical spectroscopic techniques could be applied for their structural elucidation.

Chemical Reactivity and Derivatization of 5 Isopropoxypyridine 3 Carboxaldehyde

Reactivity of the Aldehyde Group in 5-Isopropoxypyridine-3-carboxaldehyde

The aldehyde group is the most reactive site in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. This reactivity allows for a wide array of transformations, including additions, condensations, oxidations, reductions, and olefinations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. Strong nucleophiles, such as organometallic reagents or cyanide ions, attack the carbonyl carbon to form a tetrahedral intermediate, which is then typically protonated to yield an alcohol or cyanohydrin.

Grignard and Organolithium Reactions: Organomagnesium halides (Grignard reagents) and organolithium compounds are potent carbon-based nucleophiles that readily add to aldehydes. adichemistry.commasterorganicchemistry.com The reaction of this compound with such reagents is expected to produce a secondary alcohol after acidic workup. libretexts.org The addition proceeds via a nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition with Organometallic Reagents

Nucleophilic ReagentReagent FormulaPredicted Product
Methylmagnesium BromideCH₃MgBr1-(5-Isopropoxypyridin-3-yl)ethanol
PhenyllithiumC₆H₅Li(5-Isopropoxypyridin-3-yl)(phenyl)methanol
n-ButyllithiumCH₃(CH₂)₃Li1-(5-Isopropoxypyridin-3-yl)pentan-1-ol

Cyanohydrin Formation: Aldehydes undergo a reversible, base-catalyzed nucleophilic addition with hydrogen cyanide (HCN) to form cyanohydrins. openstax.orgpressbooks.pub The reaction is initiated by the nucleophilic cyanide ion (CN⁻), which attacks the carbonyl carbon. orgoreview.com The resulting tetrahedral alkoxide intermediate is then protonated by undissociated HCN to yield the cyanohydrin product and regenerate the cyanide catalyst. pressbooks.pub This transformation is valuable as the nitrile group of the cyanohydrin can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. openstax.org

Table 2: Cyanohydrin Formation

ReagentCatalystProduct
Hydrogen Cyanide (HCN)Base (e.g., NaCN, KCN)2-Hydroxy-2-(5-isopropoxypyridin-3-yl)acetonitrile

Condensation Reactions for Azomethine Formation

This compound readily undergoes condensation reactions with primary amines and their derivatives. These reactions, typically catalyzed by a small amount of acid, involve the formation of a carbon-nitrogen double bond (C=N), known as an imine or Schiff base, with the elimination of a water molecule. masterorganicchemistry.comnih.gov

Imines (Schiff Bases): The reaction with primary amines produces N-substituted imines. The process is reversible and can be driven to completion by removing the water formed during the reaction. nih.gov

Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. nih.gov This reaction is a common method for preparing stable crystalline derivatives of aldehydes. mdpi.com

Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. This transformation proceeds through a similar acid-catalyzed mechanism.

Table 3: Formation of Azomethine Derivatives

ReagentProduct ClassSpecific Product Example
Aniline (C₆H₅NH₂)Imine(E)-N-Benzylidene-5-isopropoxypyridin-3-amine
Hydrazine (N₂H₄)Hydrazone(5-Isopropoxypyridin-3-yl)methanone hydrazone
Hydroxylamine (NH₂OH)OximeThis compound oxime

Oxidation Reactions to Carboxylic Acids or Esters

The aldehyde functional group can be readily oxidized to a carboxylic acid. Various oxidizing agents can accomplish this transformation, ranging from strong oxidants to milder, more selective reagents. organic-chemistry.org

Common reagents for the oxidation of aldehydes include potassium permanganate (B83412) (KMnO₄), chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), and hydrogen peroxide. organic-chemistry.orgresearchgate.net Milder conditions can be achieved using reagents such as silver oxide (Ag₂O) in the Tollens' test or Oxone. organic-chemistry.org The product of this reaction is 5-Isopropoxypyridine-3-carboxylic acid, a valuable synthetic intermediate.

Table 4: Oxidation of this compound

Oxidizing Agent(s)Typical ConditionsProduct
Potassium Permanganate (KMnO₄)Basic, aqueous solution, heat5-Isopropoxypyridine-3-carboxylic acid
Pyridinium Chlorochromate (PCC) with H₅IO₆Acetonitrile5-Isopropoxypyridine-3-carboxylic acid
Hydrogen Peroxide (H₂O₂)Basic aqueous solution5-Isopropoxypyridine-3-carboxylic acid
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Aqueous/organic solvent5-Isopropoxypyridine-3-carboxylic acid

Reduction Reactions to Alcohols or Hydrocarbons

The aldehyde group is easily reduced to a primary alcohol. This is one of the most common transformations in organic synthesis.

Reduction to Alcohol: Metal hydride reagents are typically employed for this reduction. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that reduces aldehydes and ketones and is compatible with many other functional groups. sci-hub.seorganic-chemistry.org It is often used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce the aldehyde, but it is less chemoselective. The product of this reduction is (5-isopropoxypyridin-3-yl)methanol.

Reduction to Hydrocarbon (Deoxygenation): Complete removal of the carbonyl oxygen to form a methyl group (a hydrocarbon) can be achieved under more forcing conditions. The Wolff-Kishner reaction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated HCl) are classical methods for this transformation. A milder, two-step alternative involves converting the aldehyde to its tosylhydrazone, followed by reduction with a hydride reagent like sodium borohydride. sci-hub.se

Table 5: Reduction of this compound

Reagent(s)ProductReaction Type
Sodium Borohydride (NaBH₄)(5-Isopropoxypyridin-3-yl)methanolReduction to alcohol
Lithium Aluminum Hydride (LiAlH₄)(5-Isopropoxypyridin-3-yl)methanolReduction to alcohol
1. Tosylhydrazine 2. NaBH₄3-Isopropoxy-5-methylpyridineReduction to hydrocarbon

Olefination Reactions

Olefination reactions convert the carbonyl group into a carbon-carbon double bond (alkene). The Wittig and Horner-Wadsworth-Emmons reactions are the most prominent methods for achieving this transformation.

Wittig Reaction: This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) reacting with the aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org A key advantage of the Wittig reaction is that the position of the new double bond is unambiguously determined. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.org HWE reagents are generally more nucleophilic than corresponding Wittig ylides. A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed. Furthermore, reactions with stabilized phosphonate carbanions typically yield the (E)-alkene with high selectivity. wikipedia.orgconicet.gov.ar

Table 6: Olefination of this compound

Reaction TypeReagentBasePredicted Product Example
WittigMethyltriphenylphosphonium Bromide (Ph₃P⁺CH₃ Br⁻)n-BuLi3-Isopropoxy-5-vinylpyridine
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate ((EtO)₂P(O)CH₂CO₂Et)NaHEthyl (E)-3-(5-isopropoxypyridin-3-yl)acrylate

Transformations Involving the Pyridine (B92270) Heterocycle

While the aldehyde is the primary site of reactivity, the pyridine ring itself can undergo transformations, although its reactivity is influenced by the electron-withdrawing nature of the aldehyde and the electron-donating nature of the isopropoxy group.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. arkat-usa.org The resulting N-oxide, this compound N-oxide, exhibits altered reactivity. The N-oxide group activates the C2 and C4 positions of the ring towards both nucleophilic and electrophilic attack, opening up further synthetic possibilities. scripps.eduyoutube.com For instance, the N-oxide can facilitate nucleophilic substitution at the 4-position or direct electrophilic nitration to the 4-position. youtube.com

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com The presence of the deactivating aldehyde group further disfavors this reaction. However, the activating, ortho-para directing isopropoxy group at the 5-position may facilitate substitution at the C4 and C6 positions under sufficiently strong conditions, though such reactions are not common.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring's inherent electron-deficient character, caused by the electronegative nitrogen atom, makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.org This deactivation is compounded by the presence of the electron-withdrawing 3-carboxaldehyde group. While the 5-isopropoxy group is an activating, ortho-, para-director, its influence must overcome the strong deactivating effects of the rest of the molecule. masterorganicchemistry.com

Under the acidic conditions often required for EAS reactions like nitration or sulfonation, the pyridine nitrogen is likely to be protonated, which would further deactivate the ring and make substitution extremely difficult. pearson.com A thorough review of available literature and patent documents did not yield any specific examples of electrophilic aromatic substitution being successfully performed on the pyridine ring of this compound.

N-Alkylation and N-Oxidation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to function as a nucleophile and a base, opening pathways for N-alkylation and N-oxidation.

N-Alkylation: This reaction involves the formation of a new bond between the pyridine nitrogen and an alkyl group. While synthetically useful, no specific instances of N-alkylation of this compound have been documented in the reviewed literature. The nucleophilicity of the nitrogen is diminished by the attached electron-withdrawing aldehyde, potentially complicating such transformations.

N-Oxidation: The conversion of a pyridine to its corresponding N-oxide derivative is a common strategy to modulate the ring's reactivity. google.comchemtube3d.com The resulting N-oxide group can activate the C2 and C4 positions for nucleophilic attack. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are typically employed for this purpose. arkat-usa.orgacs.orgresearchgate.net However, there are no specific reported instances of this compound undergoing N-oxidation.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H or C-X Bonds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds. While direct C-H activation is possible, a more common approach involves using a pyridine ring that has been pre-functionalized with a halide (X) to act as an electrophilic partner in reactions like the Suzuki-Miyaura coupling. google.comtcichemicals.com

This strategy is exemplified in the patent literature, where a chlorinated derivative of the target molecule, 2-chloro-5-isopropoxypyridine-3-carboxaldehyde, is used in a Suzuki coupling reaction. This demonstrates the utility of the molecular scaffold in building more complex biaryl structures, provided a suitable reaction handle is present.

Table 1: Suzuki Coupling Reaction of a 2-Chloro-5-isopropoxypyridine-3-carboxaldehyde Derivative
Reactant 1Reactant 2Catalyst/ReagentsSolventConditionsProductYield
2-chloro-5-isopropoxypyridine-3-carboxaldehyde(4-formylphenyl)boronic acidPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂OHeating2-(4-formylphenyl)-5-isopropoxypyridine-3-carboxaldehydeNot Reported

Reactivity of the Isopropoxy Substituent

Ether Cleavage and Exchange Reactions

The isopropoxy group is an ether, a functional group known for its general stability. However, the C-O bond can be cleaved under stringent conditions, typically involving strong acids like HBr or HI, or potent Lewis acids such as BBr₃. A documented method for the cleavage of the isopropoxy group on this compound utilizes high temperatures with pyridinium hydrochloride. This process results in the formation of a hydroxypyridine, which likely exists in its more stable pyridone tautomeric form.

Table 2: Cleavage of the Isopropoxy Group
ReactantReagentSolventConditionsProductYield
This compoundPyridinium hydrochlorideNone (neat)180 °C5-Hydroxypyridine-3-carbaldehyde (likely as pyridone tautomer)Not Reported

Role of the Isopropoxy Group in Directing Chemical Transformations

The isopropoxy substituent is a strong electron-donating group through resonance (+M effect) and weakly withdrawing through induction (-I effect). Its primary role is to increase the electron density of the pyridine ring, particularly at the ortho (C4, C6) and para (C2) positions. This electronic contribution is crucial in directed ortho-metalation (DoM) reactions. In this type of reaction, a strong base can selectively remove a proton from the position ortho to the directing group. uwindsor.cabaranlab.org For this compound, the isopropoxy group would direct metalation to the C4 position. researchgate.net This would generate a nucleophilic carbon center that can then react with various electrophiles, allowing for regioselective functionalization of the pyridine ring. Despite the synthetic potential of this strategy, specific examples of DoM applied to this compound are not documented in the reviewed literature.

Kinetic and Thermodynamic Aspects of Reactivity

The aldehyde functional group at the 3-position is the primary site of reactivity, participating in nucleophilic addition, oxidation, and condensation reactions. The pyridine ring, being electron-deficient, influences the reactivity of the aldehyde. Furthermore, the isopropoxy group at the 5-position exerts an electronic effect on the ring, which in turn modulates the reactivity of the formyl group. The isopropoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect on the electron density of the pyridine ring and the carbonyl carbon of the aldehyde will influence the activation energies and reaction equilibria.

A pertinent example to consider is the oxidation of the aldehyde to a carboxylic acid. A kinetic study on the oxidation of 3-pyridinecarboxaldehyde (B140518) by chromium(VI) in an acidic aqueous medium provides a basis for discussing the kinetic parameters that would be relevant for the oxidation of this compound. researchgate.net The reaction rate is influenced by the concentrations of the reactants and the temperature. The rate law for the oxidation of 3-pyridinecarboxaldehyde was found to be dependent on the concentrations of both the aldehyde and the oxidizing agent. researchgate.net

The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), offer insight into the transition state of the reaction. For the oxidation of 3-pyridinecarboxaldehyde, these parameters have been determined, providing a quantitative measure of the energy barrier and the degree of order in the transition state. researchgate.net It is expected that the presence of the 5-isopropoxy group in this compound would alter these parameters due to its electronic influence on the pyridine ring and, consequently, on the aldehyde's susceptibility to oxidation.

The following tables present the kinetic data for the oxidation of 3-pyridinecarboxaldehyde, which can be used as a proxy to understand the potential reactivity of its 5-isopropoxy derivative.

Table 1: Second-Order Rate Constants for the Oxidation of 3-Pyridinecarboxaldehyde by Cr(VI) at Different Temperatures and Acid Concentrations. researchgate.net

Temperature (K)[HClO₄] (M)k₂ (× 10⁻³ M⁻¹s⁻¹)
2931.00.95 ± 0.03
3031.01.95 ± 0.05
3131.03.75 ± 0.07
2932.01.50 ± 0.04
3032.02.95 ± 0.06
3132.05.50 ± 0.10

This interactive table provides the second-order rate constants for the oxidation of 3-pyridinecarboxaldehyde, illustrating the dependence of the reaction rate on temperature and acidity.

Table 2: Apparent Activation Parameters for the Oxidation of 3-Pyridinecarboxaldehyde by Cr(VI). researchgate.net

[HClO₄] (M)ΔH‡ (kJ/mol)ΔS‡ (J/K·mol)
1.062.1 ± 2.5-94 ± 8
2.058.7 ± 2.1-105 ± 7

This interactive table displays the apparent activation enthalpy and entropy for the oxidation of 3-pyridinecarboxaldehyde, offering insights into the energetic requirements and the molecular arrangement of the transition state.

Thermodynamically, the feasibility of a reaction involving this compound is determined by the change in Gibbs free energy (ΔG), which incorporates both the enthalpy change (ΔH) and the entropy change (ΔS) of the reaction. For a reaction to be spontaneous, ΔG must be negative. The oxidation of the aldehyde to a carboxylic acid is typically a thermodynamically favorable process. The precise thermodynamic parameters for reactions of this compound would require specific experimental measurements, such as calorimetry, to determine the heats of reaction and formation.

Applications in Complex Organic Synthesis and Medicinal Chemistry Building Blocks

5-Isopropoxypyridine-3-carboxaldehyde as a Crucial Intermediate in Heterocyclic Synthesis

The inherent reactivity of the aldehyde group in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. This is particularly evident in its application for constructing intricate fused polycyclic pyridine (B92270) structures and large, complex pyridine-containing macrocycles.

While direct literature specifically detailing the use of this compound in the synthesis of fused polycyclic pyridine systems is limited, the reactivity of substituted pyridine-3-carboxaldehydes in such transformations is well-established. These compounds can participate in a variety of cyclization reactions to form bicyclic and polycyclic aromatic compounds. For instance, pyridine aldehydes are known to undergo condensation reactions with active methylene (B1212753) compounds, followed by intramolecular cyclization to yield fused ring systems. The isopropoxy group at the 5-position can influence the regioselectivity of these reactions and can be a key element in the final structure's biological activity.

Reaction TypeReactantResulting Fused System (Example)
Friedländer AnnulationActive methylene ketonePyrido[3,2-b]quinoline
Combes Quinoline Synthesisβ-DiketonePyrido[3,2-g]quinoline
Skraup-Doebner-von Miller Reactionα,β-Unsaturated carbonyl compoundPyrido[3,2-f]quinoline

This table represents potential applications of this compound based on known reactions of similar pyridine aldehydes.

The aldehyde functionality of this compound is instrumental in the synthesis of macrocyclic structures containing a pyridine subunit. Macrocycles are large ring structures that often exhibit unique host-guest chemistry and are of significant interest in areas such as molecular recognition and catalysis. The synthesis of such large rings often relies on reactions that can be performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Aldehydes are key functional groups in many macrocyclization strategies, including imine condensation with diamines, Wittig-type reactions, and ring-closing metathesis after appropriate functional group manipulation. The isopropoxy substituent can impart solubility and conformational rigidity to the resulting macrocycle.

Macrocyclization StrategyCo-reactantLinkage Type
Imine CondensationDiamineImine (C=N)
Wittig ReactionBis(phosphonium salt)Alkene (C=C)
McMurry CouplingAnother aldehyde/ketoneAlkene (C=C)

This table illustrates potential macrocyclization reactions involving this compound based on general aldehyde reactivity.

Role as a Precursor for Advanced Pharmaceutical Scaffolds and Chemical Probes

The pyridine ring is a common motif in a vast number of pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions make it a privileged scaffold in medicinal chemistry. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde can be readily converted into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, which can then be used to build up more elaborate molecular structures. These derived molecules can be screened for biological activity against various disease targets.

Utilization in the Synthesis of Agrochemicals and Material Science Precursors

Beyond pharmaceuticals, pyridine derivatives have found applications in agriculture and materials science. The structural features of this compound make it a potential precursor for the development of novel agrochemicals, such as herbicides, fungicides, and insecticides. The pyridine core is present in several existing pesticides, and modifications to the substitution pattern can lead to new compounds with improved efficacy and selectivity.

In the realm of material science, pyridine-containing polymers and organic materials can possess interesting electronic and optical properties. The aldehyde group of this compound can be utilized in polymerization reactions or in the synthesis of monomers for the creation of functional materials, such as conductive polymers or materials with non-linear optical properties.

Chemoenzymatic and Biocatalytic Transformations of this compound

The integration of enzymatic methods into organic synthesis offers a green and highly selective alternative to traditional chemical reactions. While specific studies on the chemoenzymatic and biocatalytic transformations of this compound are not widely reported, the aldehyde functional group is susceptible to a range of enzymatic transformations. For example, oxidoreductases can be used for the selective reduction of the aldehyde to the corresponding alcohol or its oxidation to a carboxylic acid. These enzymatic reactions often proceed with high enantioselectivity, which is a significant advantage in the synthesis of chiral molecules for pharmaceutical applications.

Enzyme ClassTransformationProduct
Alcohol Dehydrogenase (ADH)Reduction(5-Isopropoxypyridin-3-yl)methanol
Aldehyde Dehydrogenase (ALDH)Oxidation5-Isopropoxypyridine-3-carboxylic acid
Transaminase (TAm)Reductive Amination1-(5-Isopropoxypyridin-3-yl)methanamine

This table outlines plausible biocatalytic transformations of this compound based on known enzyme activities.

Computational and Theoretical Chemistry Studies on 5 Isopropoxypyridine 3 Carboxaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 5-isopropoxypyridine-3-carboxaldehyde are dictated by the interplay of the electron-withdrawing pyridine (B92270) ring and carboxaldehyde group, and the electron-donating isopropoxy substituent. Computational studies, primarily using density functional theory (DFT), provide significant insights into this complex electronic landscape. The nitrogen atom in the pyridine ring exerts a strong inductive effect, leading to a general decrease in electron density on the ring carbons. This effect is further compounded by the carboxaldehyde group at the 3-position. Conversely, the isopropoxy group at the 5-position acts as an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the pyridine π-system.

This push-pull electronic arrangement results in a significant molecular dipole moment and influences the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich portions of the molecule, primarily the isopropoxy group and the π-system of the pyridine ring. The LUMO, on the other hand, is predominantly distributed over the electron-deficient carboxaldehyde group and the pyridine ring, indicating these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Hypothetical Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

PropertyCalculated Value
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.89
LUMO Energy (eV)-2.15
HOMO-LUMO Gap (eV)4.74

Note: The data in this table is hypothetical and intended for illustrative purposes, based on extrapolations from similar pyridine derivatives.

Conformational Analysis and Energy Landscapes

The presence of two key rotatable single bonds in this compound—the C3-C(aldehyde) bond and the C5-O(isopropoxy) bond—gives rise to a complex conformational landscape. Computational methods are essential for mapping this landscape and identifying the most stable conformers.

Rotation around the C3-C(aldehyde) bond leads to two primary planar conformers: a syn and an anti orientation of the aldehyde's carbonyl oxygen relative to the pyridine nitrogen. Studies on related pyridine-3-carboxaldehydes suggest that there can be a discernible energy difference between these two forms due to dipole-dipole interactions and steric effects. nih.gov

Hypothetical Relative Energies of this compound Conformers

Note: The data in this table is hypothetical and serves to illustrate the concept of a conformational energy landscape.

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical chemistry provides powerful tools to predict and elucidate the mechanisms of chemical reactions involving this compound. A common reaction for aldehydes is nucleophilic addition to the carbonyl carbon. Computational models can map the entire reaction pathway, from reactants to products, identifying the transition state and calculating the activation energy. copernicus.orgcopernicus.orgresearchgate.net

For a nucleophilic addition reaction, the electron-donating isopropoxy group would slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to an unsubstituted pyridine-3-carboxaldehyde. This would be predicted to slightly increase the activation energy for the reaction. DFT calculations can precisely model the geometry of the transition state, which typically involves the formation of a partial bond between the nucleophile and the carbonyl carbon, and a re-hybridization of the carbon from sp² to sp³. The elucidation of these transition state structures is crucial for understanding the factors that control the reaction rate and selectivity.

By computing the intrinsic reaction coordinate (IRC), it is possible to confirm that the identified transition state correctly connects the reactants and the products on the potential energy surface. This level of mechanistic detail is invaluable for optimizing reaction conditions and for the rational design of new synthetic routes. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Analogous Systems

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For a series of analogous systems, such as 5-alkoxypyridine-3-carboxaldehydes, a QSRR model could be developed to predict their reactivity in a specific transformation. wjpsonline.com

To build a QSRR model, a set of molecular descriptors is first calculated for each compound in the series using computational chemistry software. These descriptors can be categorized as electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). The measured reactivity (e.g., reaction rate constant) is then correlated with these descriptors using statistical methods, such as multiple linear regression, to generate a mathematical model.

Such a model for this compound and its analogs would allow for the prediction of the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with desired properties.

Hypothetical QSRR Data for a Series of 5-Alkoxypyridine-3-carboxaldehydes

Compound (R in 5-OR-pyridine-3-carboxaldehyde)LUMO Energy (eV)Carbonyl C ChargeReactivity (log k)
Methyl-2.10+0.451.2
Ethyl-2.13+0.441.1
Isopropyl-2.15+0.431.0
tert-Butyl-2.18+0.420.9

Note: This table presents hypothetical data to illustrate the principles of a QSRR study.

Design of New Catalysts for this compound Transformations

The rational design of catalysts for transformations involving this compound can be significantly accelerated by computational methods. The pyridine nitrogen can act as a coordinating atom, which can either be beneficial for catalysis or lead to catalyst inhibition. nih.gov Therefore, understanding the interaction between the substrate and the catalyst is paramount.

Computational modeling can be employed to design catalysts for specific reactions, such as the selective hydrogenation of the aldehyde or a C-H functionalization at another position on the pyridine ring. For instance, a catalyst for the selective reduction of the aldehyde could be designed with a metal center that has a high affinity for the carbonyl oxygen, while steric bulk on the catalyst's ligands could prevent coordination of the pyridine nitrogen.

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to screen potential catalyst candidates and to study the catalytic cycle in detail. These methods can predict binding affinities, activation barriers for catalytic steps, and the factors controlling regioselectivity and stereoselectivity. This computational pre-screening reduces the number of experiments required, saving time and resources in the development of new, efficient catalytic systems. researchgate.netbeilstein-journals.orgacs.org

Future Perspectives and Emerging Research Avenues for 5 Isopropoxypyridine 3 Carboxaldehyde

Advancements in Asymmetric Synthesis Utilizing 5-Isopropoxypyridine-3-carboxaldehyde

The presence of a prochiral aldehyde group on the pyridine (B92270) scaffold makes this compound a valuable substrate for asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity. Future research is poised to explore the enantioselective addition of various nucleophiles to the carbonyl group, catalyzed by chiral organocatalysts or metal complexes.

One promising avenue is the use of chiral organocatalysts, such as proline and its derivatives, in asymmetric aldol (B89426) and Michael reactions. These catalysts can activate the aldehyde for nucleophilic attack, leading to the formation of chiral alcohols or other functionalized products. The development of novel chiral N-oxides derived from pyridine bases has also shown promise in catalyzing the asymmetric allylation of aromatic aldehydes, a methodology that could be extended to this compound. researchgate.net

Furthermore, the exploration of chiral Lewis acids and transition metal catalysts could open up new possibilities for asymmetric transformations. For instance, chiral zinc-mediated processes have been successfully employed in various asymmetric reactions, including Friedel-Crafts alkylations and cyclopropanations. mdpi.com The application of such catalytic systems to this compound could lead to the synthesis of a diverse array of chiral building blocks for the pharmaceutical and agrochemical industries. The development of enantioselective reduction techniques, such as asymmetric hydrogenation and transfer hydrogenation, could also provide access to chiral alcohols derived from this aldehyde. mdpi.com

Table 1: Potential Asymmetric Reactions with this compound

Reaction Type Potential Chiral Catalyst Potential Product
Aldol ReactionL-proline, Chiral DiaminesChiral β-hydroxy ketones
Michael AdditionChiral ImidazolidinonesChiral γ-nitro aldehydes
AllylationChiral Bipyridine N,N'-dioxidesChiral homoallylic alcohols
Friedel-Crafts AlkylationChiral Phosphoric AcidsChiral diarylmethanes
Asymmetric HydrogenationChiral Rhodium or Iridium complexesChiral (5-isopropoxypyridin-3-yl)methanol

Integration into Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. spirochem.comnih.govchim.it The integration of this compound into continuous flow synthesis methodologies represents a significant area for future research.

The synthesis of the pyridine core itself can be achieved using flow reactors, for example, through the Bohlmann–Rahtz pyridine synthesis, which can be performed in a continuous flow microwave reactor. beilstein-journals.orgresearchgate.netnih.govtechnologynetworks.com This approach allows for the efficient and scalable production of the foundational pyridine structure.

Subsequent functionalization reactions involving the aldehyde group can also be translated to flow processes. For instance, Grignard reactions, which are often challenging to control in batch due to their exothermic nature, can be safely and efficiently performed in flow reactors. nih.govvapourtec.com This would enable the synthesis of a variety of secondary alcohols from this compound. Furthermore, photochemical and electrochemical reactions, which are well-suited for flow chemistry, can be employed for various transformations as discussed in the next section. spirochem.com The development of telescoped flow processes, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, could provide a highly efficient route to complex molecules derived from this starting material. chim.it

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional synthetic routes, often proceeding under mild conditions with high selectivity. The pyridine and aldehyde functionalities of this compound make it an ideal candidate for exploration in these emerging areas.

Visible light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. princeton.edu This methodology can be used to generate radical intermediates from aldehydes, which can then participate in a variety of coupling reactions. nih.govacs.org For instance, the reductive coupling of alkenylpyridines with aldehydes has been achieved using a combination of a Lewis acid and a photoredox catalyst. nih.gov The application of such methods to this compound could lead to the synthesis of novel and complex molecular architectures. Furthermore, the direct functionalization of pyridines via photochemically generated pyridinyl radicals presents another exciting avenue for modifying the heterocyclic core. researchgate.netnih.gov

Organic electrochemistry provides another platform for novel transformations. rsc.org Electrochemical methods can be used for both oxidative and reductive processes. For example, the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines has been demonstrated starting from pyridine-2-carboxaldehydes. rsc.org Similar cascade reactions could potentially be developed for this compound, leading to the formation of fused heterocyclic systems. The Kolbe electrolysis, an electrochemical oxidative decarboxylation, could also be explored for coupling reactions involving carboxylic acid derivatives of the title compound. researchgate.net

Development of Novel Materials Based on this compound Derivatives

Pyridine-containing molecules, particularly terpyridines, have been extensively used in the development of functional materials with applications in areas such as dye-sensitized solar cells (DSSCs), catalysis, and sensor technology. mdpi.com this compound can serve as a versatile building block for the synthesis of novel ligands and, subsequently, advanced materials.

The aldehyde functionality can be readily converted into other functional groups, such as imines, hydrazones, or nitriles, which can then be used to construct more complex ligand systems. For example, the condensation of the aldehyde with amines can lead to the formation of Schiff base ligands capable of coordinating with various metal ions. The synthesis of pyridine-4-carboxaldehyde nicotinoylhydrazone and its metal complexes has been reported, showcasing the potential of pyridine aldehydes in coordination chemistry. tandfonline.com

By designing multi-step synthetic routes, this compound could be a precursor to terpyridine-like ligands. These ligands can then be used to create metal complexes with interesting photophysical and electrochemical properties, suitable for applications in light-emitting devices or as photosensitizers in solar cells. mdpi.com Furthermore, the incorporation of these pyridine-based units into polymer backbones could lead to the development of novel functional polymers with tailored properties for applications in catalysis or materials science. mdpi.com

Synergistic Approaches Combining Synthetic and Computational Methods

The integration of computational chemistry with experimental synthesis can accelerate the discovery and optimization of new reactions and materials. Density Functional Theory (DFT) calculations have proven to be a valuable tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govscirp.orgnih.goveurjchem.com

For this compound, DFT calculations can be employed to predict its conformational preferences, vibrational frequencies, and electronic transitions. researchgate.netmaterialsciencejournal.org This information can provide insights into its reactivity and guide the design of new synthetic transformations. For example, computational studies can help in understanding the regioselectivity of electrophilic or nucleophilic attacks on the pyridine ring and the aldehyde group.

Furthermore, computational modeling can be used to elucidate reaction mechanisms and predict the efficiency of catalysts for asymmetric synthesis. mdpi.com By calculating the energies of transition states and intermediates, researchers can identify the most favorable reaction pathways and design more effective catalysts. In the context of materials science, DFT and time-dependent DFT (TD-DFT) can be used to predict the photophysical properties of metal complexes derived from this compound, aiding in the design of new materials for electronic and photonic applications. tees.ac.uk The synergistic combination of in silico design and experimental validation will be crucial for unlocking the full potential of this versatile building block.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Isopropoxypyridine-3-carboxaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Synthesis of pyridine carboxaldehyde derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, similar compounds like 5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride are synthesized via alkylation of pyridine intermediates under controlled temperatures (40–60°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation . Optimization may include solvent selection (e.g., DMF for polar aprotic conditions), catalyst screening (e.g., Pd for cross-couplings), and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC or HPLC is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer:

  • ¹H NMR : Expected signals include a singlet for the aldehyde proton (~9.8–10.2 ppm), methine protons from the isopropoxy group (δ ~4.5–5.0 ppm), and aromatic pyridine protons (δ ~7.5–8.5 ppm) .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde carbonyl group.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₉H₁₁NO₂). High-resolution MS can resolve isotopic patterns.

Q. What are the key stability considerations for storing this compound, and how should degradation be mitigated?

  • Methodological Answer: Aldehydes are prone to oxidation and polymerization. Store under inert gas (argon) at –20°C in amber vials to limit light exposure. Stabilizers like BHT (0.1% w/w) may inhibit free radical degradation. Regular purity checks via HPLC are advised to detect decomposition products .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer: Density Functional Theory (DFT) can model electron distribution, identifying reactive sites (e.g., aldehyde carbonyl for nucleophilic attacks). Molecular docking studies (using software like AutoDock Vina) may predict binding affinities to biological targets (e.g., enzymes), leveraging PubChem’s 3D conformer data (InChIKey: [example from similar compounds]) .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Methodological Answer: Contradictory NMR peaks may arise from tautomerism or solvent interactions. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to probe dynamic processes. For unexpected byproducts, LC-MS/MS or X-ray crystallography can elucidate structures. Cross-validate findings with synthetic controls .

Q. How does the isopropoxy substituent influence the electronic and steric properties of the pyridine ring in catalytic applications?

  • Methodological Answer: The isopropoxy group is electron-donating via resonance, increasing electron density at the 3-position. Steric hindrance from the isopropyl group may affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Competitive experiments with methoxy vs. isopropoxy analogs can isolate steric/electronic effects .

Q. What are the challenges in derivatizing this compound for bioactivity studies, and how can they be addressed?

  • Methodological Answer: The aldehyde group is reactive but may undergo undesired side reactions (e.g., aldol condensation). Protecting groups (e.g., acetal formation) can stabilize the aldehyde during derivatization. Post-functionalization deprotection (e.g., acid hydrolysis) restores reactivity for conjugation with amines or hydrazines .

Analytical and Safety Considerations

Q. What analytical protocols ensure reproducibility in quantifying this compound in complex matrices?

  • Methodological Answer: Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects. Validate linearity (R² > 0.995) across a concentration range (e.g., 1–100 µg/mL). Include QC samples to monitor inter-day precision (<15% RSD) .

Q. What safety protocols are critical when handling this compound, given its structural similarity to carcinogenic aldehydes?

  • Methodological Answer: Classify as a potential carcinogen (analogous to IARC Group 2B). Use fume hoods, nitrile gloves, and NIOSH-certified respirators during synthesis. Implement waste neutralization protocols (e.g., sodium bisulfite for aldehyde quenching) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.